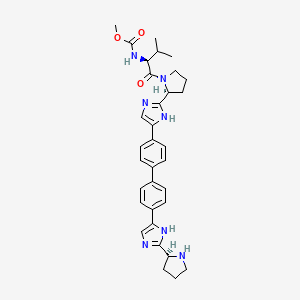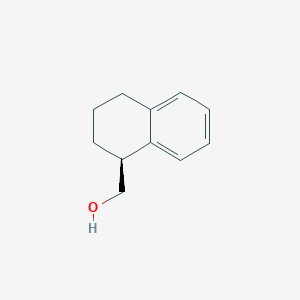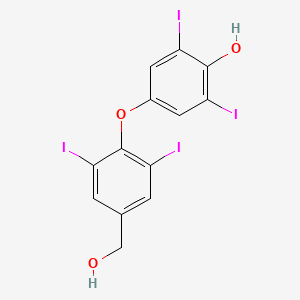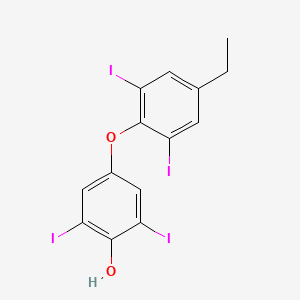
N-(4-ヒドロキシメチルベンジル) シクラム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .
科学的研究の応用
N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential in binding to biological molecules and metal ions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other complex molecules.
作用機序
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxymethylbenzyl) Cyclam can be scaled up using similar reaction conditions. The process involves:
Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.
Using a continuous flow system: to maintain optimal reaction conditions.
Purifying the product: through industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-(4-Carboxybenzyl) Cyclam
Reduction: N-(4-Hydroxymethylbenzyl) Cyclam Alcohol
Substitution: N-(4-Substitutedbenzyl) Cyclam
類似化合物との比較
Similar Compounds
- Cyclam (1,4,8,11-Tetraazacyclotetradecane)
- N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
- Bicyclam Derivatives
Uniqueness
N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.
特性
CAS番号 |
176252-20-3 |
|---|---|
分子式 |
C18H32N4O |
分子量 |
320.5 g/mol |
IUPAC名 |
[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2 |
InChIキー |
VQNSFQZUTDPIMC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO |
同義語 |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)






